

Check Availability & Pricing

# Early Clinical Trial Data for TP-1287: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**TP-1287** is an investigational, orally bioavailable phosphate prodrug of alvocidib, a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] Alvocidib has demonstrated preclinical and clinical activity in various malignancies. **TP-1287** is being developed to provide a more convenient oral dosing schedule and potentially improve the therapeutic index of alvocidib. This document provides a technical summary of the available early clinical trial data for **TP-1287**, focusing on the Phase 1, first-in-human, open-label, dose-escalation and dose-expansion study (NCT03604783) in patients with advanced solid tumors.[1][3][4]

## **Core Mechanism of Action**

TP-1287 is enzymatically hydrolyzed to its active form, alvocidib.[2] Alvocidib competitively binds to the ATP-binding site of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[2] Inhibition of CDK9 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNA Pol II), a critical step for transcriptional elongation. [1][5] This leads to a global suppression of transcription, with a particularly strong effect on genes with short half-lives, including key oncogenes like MYC and anti-apoptotic proteins such as MCL-1.[1][2] The downregulation of these critical survival proteins is believed to be the primary mechanism of TP-1287's anti-tumor activity.[2]



# **Signaling Pathway**



Click to download full resolution via product page



Caption: Mechanism of action of TP-1287.

## **Clinical Trial Design (NCT03604783)**

The Phase 1 study of **TP-1287** was designed as a two-part, open-label trial for patients with advanced solid tumors.[3][6]

#### Part 1: Dose Escalation

- Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of TP-1287.[3][6]
- Design: A standard 3+3 dose-escalation design.[7]
- Patient Population: Patients with advanced metastatic or progressive solid tumors who are refractory to or intolerant of standard therapies.[6]
- Dosing: Doses ranged from 1 mg once daily (QD) to 11 mg twice daily (BID) across 7 cohorts.[7]

#### Part 2: Dose Expansion

- Objective: To evaluate the preliminary anti-tumor activity of TP-1287 at the RP2D.[3][5]
- Patient Population: Patients with specific sarcoma subtypes, including Ewing sarcoma, dedifferentiated liposarcoma, and synovial sarcoma. [5][8]
- Dosing: The RP2D was established at 11 mg BID on a continuous 28-day cycle.

# Quantitative Data Summary Pharmacokinetics (Dose-Escalation Phase)

Pharmacokinetic analysis from the first six cohorts of the dose-escalation phase demonstrated a near-linear increase in plasma Cmax and AUC with increasing doses of **TP-1287**.[7]



| Cohort | Dose                        | Cmax (ng/mL)            | AUC (ng*h/mL)           |
|--------|-----------------------------|-------------------------|-------------------------|
| 1-5    | 1 mg QD up to <11<br>mg BID | Data not fully reported | Data not fully reported |
| 6      | Not specified               | 80                      | 499.3                   |
| 7      | 11 mg BID                   | Data not fully reported | Data not fully reported |

Table 1: Summary of Pharmacokinetic Parameters for **TP-1287**.[7]

## **Clinical Benefit (Dose-Escalation Phase)**

Preliminary efficacy data from the dose-escalation phase showed signs of clinical activity in heavily pretreated patients.[9]

| Tumor Type           | Best Response    | Duration of Treatment |
|----------------------|------------------|-----------------------|
| Sarcoma              | Partial Response | 15+ cycles            |
| Renal Cell Carcinoma | Stable Disease   | 7+ cycles             |
| Bladder Cancer       | Stable Disease   | 6 and 8 cycles        |

Table 2: Clinical Benefit Observed in the Dose-Escalation Phase.[9]

In the overall evaluable patient population from this phase, 48% (13 of 27) experienced a best response of stable disease, and one patient had a partial response.[9] Furthermore, 44% (12 of 27) of patients remained on treatment for more than four cycles.[9]

# **Experimental Protocols Pharmacodynamic Assessment of CDK9 Inhibition**

A key pharmacodynamic endpoint in the Phase 1 trial was the assessment of target engagement, measured by the reduction of phosphorylated RNA Polymerase II (p-RNA Pol II) in peripheral blood mononuclear cells (PBMCs).[7]

**Experimental Workflow:** 





Click to download full resolution via product page

Caption: Workflow for p-RNA Pol II pharmacodynamic analysis.

Methodology: While the specific proprietary protocol used in the clinical trial is not publicly available, a general methodology for assessing intracellular phosphoprotein levels by flow cytometry involves the following steps:

 Sample Collection and Processing: Whole blood samples are collected from patients at specified time points. PBMCs are then isolated using density gradient centrifugation (e.g., with Ficoll-Paque).



- Fixation and Permeabilization: The isolated PBMCs are treated with a fixation buffer (e.g., paraformaldehyde-based) to preserve the cellular state, followed by a permeabilization buffer (e.g., methanol or saponin-based) to allow antibodies to access intracellular targets.
- Antibody Staining: The permeabilized cells are incubated with a fluorescently conjugated monoclonal antibody specific for the phosphorylated serine 2 residue of the RNA Polymerase II C-terminal domain.[10]
- Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the anti-p-RNA Pol II antibody is measured for each cell, providing a quantitative assessment of the level of the target phosphoprotein.
- Data Analysis: The mean fluorescence intensity (MFI) of the p-RNA Pol II signal is calculated for each sample and compared across different time points and dose levels to determine the extent of target inhibition by TP-1287.

The results from the Phase 1 study indicated a dose-dependent reduction in p-RNA Pol II in PBMCs, confirming target engagement of **TP-1287**.[7]

## **Safety and Tolerability**

The safety profile of **TP-1287** in the dose-escalation phase was reported to be tolerable.[9] The most frequently observed Grade 3 adverse event was anemia, which was deemed unrelated to the study drug in two patients.[7] Other Grade 3 and one Grade 4 adverse events were considered unlikely related or unrelated to **TP-1287**.[7]

## Conclusion

The early clinical data from the Phase 1 study of **TP-1287** demonstrate a manageable safety profile, predictable pharmacokinetics, and evidence of target engagement and clinical activity in a heavily pretreated patient population with advanced solid tumors. The establishment of a recommended Phase 2 dose has allowed for further investigation in dose-expansion cohorts, particularly in sarcoma subtypes. These findings support the continued development of **TP-1287** as a potential oral therapeutic option for cancers dependent on transcriptional regulation by CDK9. Further results from the dose-expansion phase are anticipated to provide a more comprehensive understanding of the efficacy of **TP-1287** in specific tumor types.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. Sumitomo Pharma Oncology Receives Orphan Drug Designation for TP-1287, an Investigational Oral CDK9 Inhibitor for the Treatment of Ewing Sarcoma [prnewswire.com]
- 3. targetedonc.com [targetedonc.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. Facebook [cancer.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1, First-in-human Study of Oral TP-1287 in Patients with Advanced Solid Tumors [clin.larvol.com]
- 10. Phospho-RNA pol II CTD (Ser2) Recombinant Monoclonal Antibody (JM11-51) (MA5-32637) [thermofisher.com]
- To cite this document: BenchChem. [Early Clinical Trial Data for TP-1287: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832764#early-clinical-trial-data-for-tp-1287]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com